5-Chloro-4-fluorooxolan-2-one
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Overview
Description
5-Chloro-4-fluorooxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position of the oxolane ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluorooxolan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of oxolane derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluorooxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxolane-2,4-dione derivatives.
Reduction Reactions: Reduction of the compound can yield oxolane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 5-amino-4-fluorooxolan-2-one, 5-thio-4-fluorooxolan-2-one, etc.
Oxidation: Formation of oxolane-2,4-dione derivatives.
Reduction: Formation of oxolane derivatives with hydrogen replacing the halogen atoms.
Scientific Research Applications
5-Chloro-4-fluorooxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluorooxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4-difluorooxolan-2-one
- 4-Chloro-5-fluorooxolan-2-one
- 5-Bromo-4-fluorooxolan-2-one
Comparison
Compared to similar compounds, 5-Chloro-4-fluorooxolan-2-one exhibits unique reactivity due to the specific positioning of the chlorine and fluorine atoms. This unique arrangement influences its chemical behavior, making it more reactive in certain substitution and oxidation reactions. Additionally, the presence of both chlorine and fluorine atoms can enhance its biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
114434-97-8 |
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Molecular Formula |
C4H4ClFO2 |
Molecular Weight |
138.52 g/mol |
IUPAC Name |
5-chloro-4-fluorooxolan-2-one |
InChI |
InChI=1S/C4H4ClFO2/c5-4-2(6)1-3(7)8-4/h2,4H,1H2 |
InChI Key |
JMMFHWGPMKHRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)Cl)F |
Origin of Product |
United States |
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